Hidrocloruro de remoxiprida

Descripción general

Descripción

3-Bromo-N-[(2S)-1-etil-2-pirrolidinil]metil-2,6-dimetoxi benzamida , es un agente antipsicótico atípico. Inicialmente fue desarrollado por la empresa sueca Astra y obtuvo la aprobación en el Reino Unido en 1989 . Posteriormente fue retirado debido a una mayor incidencia de anemia aplásica asociada a su uso . Remoxipride tiene un índice terapéutico moderado y una duración de acción.

Aplicaciones Científicas De Investigación

Remoxipride’s applications span various fields:

Psychiatry: Treatment of acute and chronic schizophrenia, especially when delusions, hallucinations, and thought disturbances are prominent.

Neuropharmacology: Studying dopamine receptor subtypes and their roles.

Pharmacokinetics: High bioavailability, rapid blood-brain barrier penetration, and renal excretion.

Comparative Studies: Investigating its unique properties compared to other antipsychotics.

Mecanismo De Acción

El mecanismo de Remoxipride implica el bloqueo selectivo de los receptores de dopamina D2 del cerebro. Afecta mínimamente a los receptores 5-HT, NA, ACh, histamina y GABA, lo que provoca menos efectos secundarios. Su rápida absorción, alta biodisponibilidad y penetración en el SNC contribuyen a su eficacia .

Análisis Bioquímico

Biochemical Properties

Remoxipride hydrochloride acts as a weak selective dopamine D2 receptor antagonist . It displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .

Cellular Effects

Remoxipride hydrochloride influences cell function by interacting with dopamine D2 receptors . Chronic use of Remoxipride hydrochloride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride hydrochloride .

Molecular Mechanism

Remoxipride hydrochloride exerts its effects at the molecular level through its interaction with dopamine D2 receptors . It acts as an antagonist, blocking the action of dopamine, a neurotransmitter . This results in an upregulation of D2 receptors and a downregulation of D1 and D5 receptors in the prefrontal cortex .

Temporal Effects in Laboratory Settings

It is known that Remoxipride hydrochloride has a moderate therapeutic index and duration of action .

Dosage Effects in Animal Models

It is known that Remoxipride hydrochloride was withdrawn due to deaths associated with aplastic anemia .

Metabolic Pathways

Remoxipride hydrochloride can be N-dealkylated to FLA 853, oxidized to FLA 850, or N-deethylated to FLA 838 . None of these metabolites have measurable activity on dopamine D2 receptors .

Transport and Distribution

It is known that Remoxipride hydrochloride is approximately 90% bioavailable .

Subcellular Localization

It is known that Remoxipride hydrochloride interacts with dopamine D2 receptors, which are typically found in the brain .

Métodos De Preparación

La ruta sintética para Remoxipride implica varios pasos:

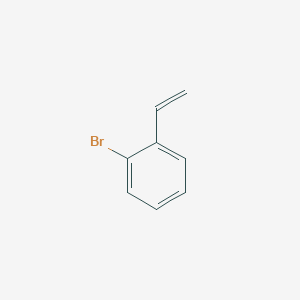

Bromación: El ácido 2,6-dimetoxi benzoico se broma primero para obtener ácido 3-bromo-2,6-dimetoxi benzoico.

Formación de Cloruro de Acilo: El ácido resultante se convierte entonces en el cloruro de benzoilo correspondiente utilizando cloruro de tionilo.

Reacción con Aminometilpirrolidina: El cloruro de benzoilo reacciona con 2-aminometil-1-etilpirrolidina para producir Remoxipride.

Análisis De Reacciones Químicas

Remoxipride interactúa principalmente con los receptores de dopamina D2. Muestra una alta selectividad por los receptores D2, bloqueando la unión de la dopamina. Cabe destacar que tiene baja afinidad por los receptores de neurotransmisores no dopaminérgicos (por ejemplo, serotonina, noradrenalina, acetilcolina, histamina y GABA), minimizando los efectos secundarios . Las reacciones comunes incluyen:

Antagonismo del Receptor de Dopamina D2: Remoxipride bloquea selectivamente la unión de la dopamina a los receptores D2.

Efectos Mínimos No Dopaminérgicos: Debido a su baja afinidad por otros receptores, los efectos secundarios se reducen.

4. Aplicaciones de la Investigación Científica

Las aplicaciones de Remoxipride abarcan diversos campos:

Psiquiatría: Tratamiento de la esquizofrenia aguda y crónica, especialmente cuando predominan los delirios, las alucinaciones y los trastornos del pensamiento.

Neurofarmacología: Estudio de los subtipos de receptores de dopamina y sus funciones.

Farmacocinética: Alta biodisponibilidad, rápida penetración en la barrera hematoencefálica y excreción renal.

Estudios Comparativos: Investigación de sus propiedades únicas en comparación con otros antipsicóticos.

Comparación Con Compuestos Similares

Si bien Remoxipride ya no se utiliza ampliamente, su selectividad por los receptores D2 lo distingue de otros antipsicóticos. Los compuestos similares incluyen:

- Sulpirida

- Amisulprida

- Risperidona

Propiedades

IUPAC Name |

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPXLMIPGMFZMY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80125-14-0 (Parent) | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801349035 | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-03-8 | |

| Record name | Remoxipride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remoxipride hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

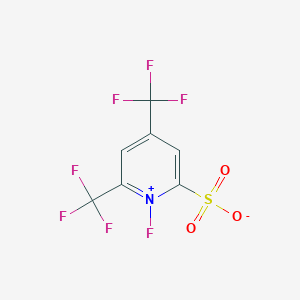

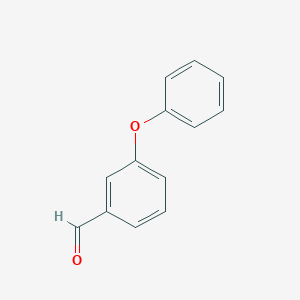

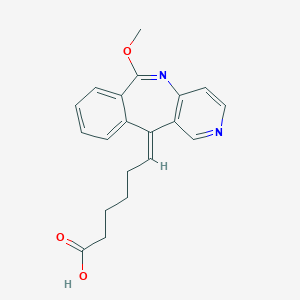

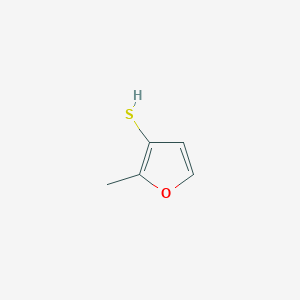

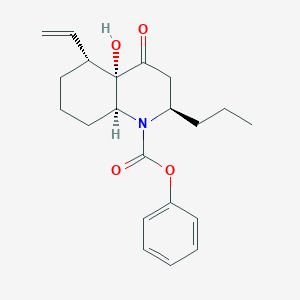

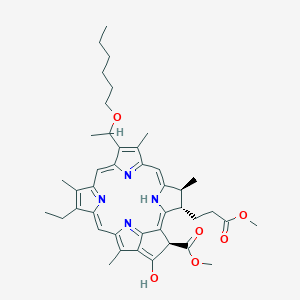

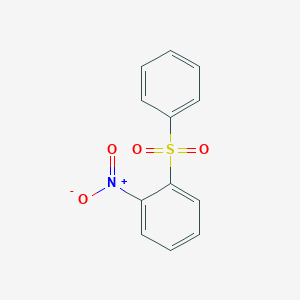

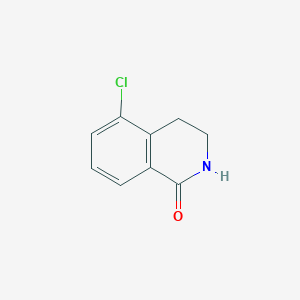

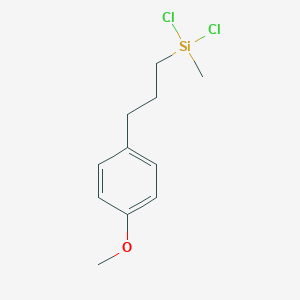

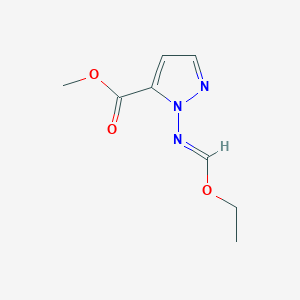

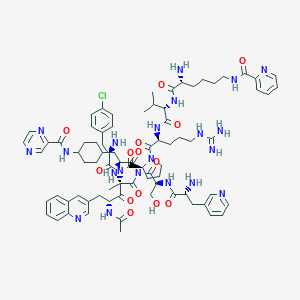

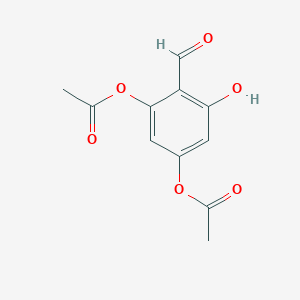

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Remoxipride Hydrochloride?

A1: Remoxipride Hydrochloride functions as a selective dopamine D2 receptor antagonist. [, ] This means it binds to the D2 receptor subtype of dopamine receptors, primarily in the limbic system of the brain, and blocks dopamine from binding and exerting its effects. [, ] This selective antagonism of dopamine D2 receptors is thought to be the primary mechanism underlying its antipsychotic effects. [, ]

Q2: How does the structure of Remoxipride Hydrochloride compare to a closely related compound, FLA 797, and how do these differences impact their activity?

A2: Although both Remoxipride Hydrochloride and FLA 797 are 2,6-disubstituted benzamides, key structural differences influence their interaction with dopamine receptors. [] In Remoxipride Hydrochloride, the carbonyl group is oriented nearly perpendicular to the benzene ring, preventing the formation of an intramolecular hydrogen bond observed in FLA 797. [] FLA 797, being a salicylamide, exhibits a planar conformation stabilized by a hydrogen bond between the phenol and carbonyl groups. [] Furthermore, Remoxipride Hydrochloride adopts an extended side chain conformation in contrast to the folded conformation of FLA 797. [] These structural variations contribute to differences in their binding affinity and dopamine receptor blocking activity.

Q3: What is known about the pharmacokinetics of Remoxipride Hydrochloride, particularly in individuals with renal impairment?

A3: Studies have shown that Remoxipride Hydrochloride is predominantly excreted unchanged by the kidneys. [] In individuals with severe renal impairment, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of Remoxipride Hydrochloride are significantly increased compared to those with normal renal function. [] This suggests that dosage adjustments may be necessary for patients with compromised renal function to avoid drug accumulation and potential toxicity. []

Q4: Has Remoxipride Hydrochloride demonstrated any effects on sigma binding sites in the brain?

A4: In subchronic treatment studies in rats, Remoxipride Hydrochloride, unlike haloperidol, did not alter the density or affinity of sigma binding sites in the brain. [] This suggests that Remoxipride Hydrochloride may have a distinct pharmacological profile compared to other antipsychotic medications that do affect sigma receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)